molecular formula C16H16F2N2O2 B5054136 N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine

N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine

Katalognummer B5054136
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: OBTQDODKZPWEOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has been extensively studied for its potential use in the treatment of various B cell-related diseases, including lymphoma, leukemia, and autoimmune disorders.

Wirkmechanismus

N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine exerts its pharmacological effects by selectively inhibiting BTK, which is a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the activation of B cells, and its inhibition leads to the suppression of B cell proliferation and differentiation. N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine binds to the active site of BTK and prevents its phosphorylation, which is required for its activation. This results in the inhibition of downstream signaling pathways, including the activation of nuclear factor-kappa B and mitogen-activated protein kinase, which are involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has been shown to have potent and selective inhibitory effects on BTK activity, leading to the suppression of B cell proliferation and differentiation. This results in the reduction of lymphoid tumor size and the inhibition of B cell activation. N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders. However, N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has been shown to have limited effects on T cell function, which may limit its efficacy in the treatment of T cell-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has several advantages for use in lab experiments, including its high potency and selectivity for BTK inhibition, its well-characterized synthesis method, and its validated analytical methods. However, N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has several limitations, including its limited effects on T cell function, its potential for off-target effects, and its potential for drug resistance.

Zukünftige Richtungen

There are several potential future directions for the development and use of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine. These include the optimization of dosing regimens and treatment schedules, the identification of biomarkers for patient selection and monitoring, the combination of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine with other targeted therapies or immunotherapies, and the exploration of its potential use in the treatment of other B cell-related diseases. Further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine in various disease settings.

Synthesemethoden

The synthesis of N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine involves several chemical reactions, including the coupling of 3,4-difluoroaniline with 3-furoic acid, followed by the reduction of the resulting intermediate to yield the final product. The process has been optimized to achieve high yield and purity, and has been validated by various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Wissenschaftliche Forschungsanwendungen

N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various B cell-related diseases. In vitro studies have shown that N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine selectively inhibits BTK activity, leading to the suppression of B cell proliferation and differentiation. In vivo studies in animal models have demonstrated that N-(3,4-difluorophenyl)-1-(3-furoyl)-3-piperidinamine effectively inhibits B cell activation and reduces the size of lymphoid tumors. Clinical trials in humans have shown promising results in the treatment of relapsed or refractory B cell malignancies, with manageable side effects.

Eigenschaften

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c17-14-4-3-12(8-15(14)18)19-13-2-1-6-20(9-13)16(21)11-5-7-22-10-11/h3-5,7-8,10,13,19H,1-2,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTQDODKZPWEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.